molecular formula C16H13ClO2S B120674 1-Chloro-4-propoxy-9H-thioxanthen-9-one CAS No. 142770-42-1

1-Chloro-4-propoxy-9H-thioxanthen-9-one

Cat. No.: B120674
CAS No.: 142770-42-1
M. Wt: 304.8 g/mol
InChI Key: VKQJCUYEEABXNK-UHFFFAOYSA-N
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Description

1-Chloro-4-propoxy-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C16H13ClO2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

1-Chloro-4-propoxy-9H-thioxanthen-9-one has been studied for its crystal structure, showcasing two parallel molecules within the asymmetric unit. The coplanar arrangement of the three rings in the thioxanthone moiety suggests potential for detailed structural and interaction studies in the field of crystallography (Xuan Liu, Wei-xiao Hu, & Guo-Wu Rao, 2005).

Photopolymerization Initiators

The compound has been explored as a part of new acid photogenerators based on thioxanthen-9-one sulfonium derivatives, demonstrating its utility in photodetritylation processes, particularly in the synthesis of oligonucleotides. This highlights its role in enhancing the efficiency of photochemical reactions (V. Shelkovnikov et al., 2011).

Spectral and Photophysical Properties

Research into the spectral and photophysical properties of thioxanthone derivatives, including this compound, has provided insight into the role of hydrogen bonds in the deactivation of its excited states. These findings are crucial for understanding the compound's behavior in various solvents and could inform its application in photodynamic therapy and the development of photoinitiators (E. Krystkowiak et al., 2006).

Visible Light Photoinitiators

The compound has been part of studies to develop one-component polymerizable visible light photoinitiators, indicating its potential in free radical polymerization processes. This research underscores its applicability in creating coatings and adhesives that cure under visible light, with implications for environmentally friendly manufacturing practices (Qingqing Wu et al., 2016).

Migration Stability in Photopolymerization

Further investigations have been conducted on thioxanthone-based photoinitiators, including this compound, for their high performance and low migration in photopolymerization systems. Such studies are pivotal for applications in food packaging and biomedical fields, where the leaching of chemicals from materials is a concern (Qingqing Wu et al., 2017).

Safety and Hazards

In case of skin contact with 1-Chloro-4-propoxy-9H-thioxanthen-9-one, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution .

Properties

IUPAC Name

1-chloro-4-propoxythioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJCUYEEABXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888976
Record name 1-Chloro-4-propoxy-9H-thioxanthen-9-one
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Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142770-42-1
Record name 1-Chloro-4-propoxythioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142770-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy-
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Record name 1-Chloro-4-propoxy-9H-thioxanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy
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Synthesis routes and methods

Procedure details

1-Chloro-4-hydroxythioxanthone (7.8 g; 0.03 mol) prepared as above and potassium carbonate (5.0 g; 0.036 mol) was stirred and refluxed for 10 minutes in acetone (50 ml). n-Propyl bromide (5.5 g; 0.045 mol) was added and the resulting mixture heated under reflux for 16 hours. The mixture was then cooled and quenched on to water (250 ml). The solid was filtered and washed with water the resulting damp solid recrystallised from ethanol (50 ml) to afford the title compound (6.9 g; 75.5%) of mp 102°-3°. Analysis C16H13ClO2S=304.777 Requires C 63.05%; H 4.30%; Cl 11.63%; S 10.52% Found C 63.14%; H 4.37%; Cl 11.66%; S 10.63%
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75.5%
Customer
Q & A

Q1: What is the role of CPTXO in photopolymerization reactions?

A: CPTXO acts as a photosensitizer in the presence of an iodonium salt initiator and visible light. [, , ] It absorbs light energy and then interacts with the iodonium salt, generating reactive species that initiate the polymerization of monomers like triethylene glycol divinyl ether (TEGDVE) or dimethacrylates. [, , ]

Q2: How does the photoreactivity of CPTXO differ from other photosensitizers like camphorquinone (CQ)?

A: Unlike CQ, CPTXO undergoes photoreaction and is consumed during the photopolymerization process. [, ] This suggests that CPTXO forms a radical cation through reaction with the iodonium ion. In contrast, CQ is regenerated through a redox cycle involving a ketyl radical and the iodonium salt. [, ]

Q3: How does the concentration of CPTXO affect the rate of photopolymerization?

A: Studies have shown a direct proportionality between CPTXO concentration and the rate of photopolymerization. [, ] Increasing the concentration of CPTXO leads to a faster polymerization reaction.

Q4: What is the effect of adding an amine to the CPTXO/iodonium salt photoinitiating system?

A: Adding an amine, like N,N,3,5-tetramethyl aniline (TMA), significantly enhances the efficiency of the CPTXO/iodonium salt system in photopolymerization. [] This enhancement is attributed to the amine's involvement in two key pathways: Firstly, it regenerates CPTXO by donating a hydrogen atom to the CPTXO radical cation formed during the initial photoreaction with the iodonium salt. [] Secondly, it participates in a redox cycle with the excited CPTXO and iodonium salt, generating initiating radicals and further regenerating CPTXO. []

Q5: What analytical techniques are used to study CPTXO-initiated photopolymerization?

A: Researchers primarily use photo-differential scanning calorimetry (photo-DSC) and UV-visible spectroscopy to study CPTXO-initiated photopolymerization. [, , ] Photo-DSC provides information about the polymerization kinetics, such as the rate of polymerization and final conversion. [, , ] UV-visible spectroscopy helps monitor the consumption of CPTXO and the formation of any new species during the reaction. [] These techniques offer valuable insights into the mechanism and efficiency of CPTXO as a photosensitizer in photopolymerization reactions.

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